N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide hydrochloride
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide hydrochloride is a structurally complex molecule combining multiple pharmacophoric elements. Its core features include:
- Benzothiazole backbone: Substituted with 4,6-difluoro groups, enhancing electron-withdrawing properties and metabolic stability .
- Sulfamoyl benzamide moiety: The 4-[ethyl(phenyl)sulfamoyl] group introduces sulfonamide functionality, a common feature in enzyme inhibitors and receptor antagonists.
- Dimethylaminoethyl side chain: Provides basicity and solubility, with the hydrochloride salt further improving bioavailability.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N4O3S2.ClH/c1-4-32(20-8-6-5-7-9-20)37(34,35)21-12-10-18(11-13-21)25(33)31(15-14-30(2)3)26-29-24-22(28)16-19(27)17-23(24)36-26;/h5-13,16-17H,4,14-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGDJQKBVJWZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=C(C=C4S3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClF2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide hydrochloride is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This compound is part of the benzothiazole family, which is recognized for its diverse pharmacological properties.
Chemical Structure and Properties
The compound's structure includes a benzothiazole core substituted with fluorine atoms and a sulfamoyl group, which enhances its biological activity. The presence of dimethylamino and ethyl(phenyl) groups contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. Specifically, compounds similar to this compound have been shown to inhibit bacterial growth by targeting essential enzymes such as dihydroorotase and DNA gyrase . These enzymes are crucial for DNA replication and cellular metabolism in bacteria.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: The compound inhibits specific enzymes critical for bacterial survival and proliferation.
- Cell Membrane Disruption: It may also interact with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction in Cancer Cells: In cancer cells, it triggers pathways that lead to programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds showed minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, indicating moderate to strong antibacterial properties .
- Antitumor Activity : In vitro assays demonstrated that similar benzothiazole compounds could reduce cell viability in human breast cancer cells by up to 70% at concentrations of 20 µM after 48 hours .
Comparative Analysis with Similar Compounds
Scientific Research Applications
Structure and Composition
The molecular formula of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide hydrochloride is . The compound features a benzothiazole ring substituted with fluorine atoms, which enhances its reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial agent . Studies have shown that compounds with a benzothiazole core exhibit significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Activity
In a comparative study, the compound demonstrated superior efficacy compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant bacteria .
Anti-Cancer Research
The compound has also been explored for its anticancer properties . Research indicates that benzothiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer cell proliferation .
Case Study: In Vitro Studies
In vitro studies revealed that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells .
Material Science
Beyond biological applications, this compound is being studied for its role in the development of advanced materials. Its unique structure allows it to act as an effective ligand in coordination chemistry and as a building block for synthesizing more complex materials .
Application Example: Coordination Chemistry
The compound has been utilized to create metal-organic frameworks (MOFs), which are promising for applications in gas storage and catalysis due to their high surface area and tunable properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Functional Groups
Key Comparisons:
Core Heterocycles: The benzothiazole core in the target compound contrasts with 1,2,4-triazoles (e.g., compounds [7–9]) and pyridine (e.g., diflufenican).
Fluorine Substituents :
- The 4,6-difluoro groups on the benzothiazole mirror the 2,4-difluorophenyl substituents in compounds [7–9] and diflufenican. Fluorine enhances lipophilicity and resistance to oxidative metabolism .
Sulfonamide/Sulfamoyl Groups :
- The target’s ethyl(phenyl)sulfamoyl group shares functional similarity with sulfentrazone’s methanesulfonamide and compounds [7–9]’s phenylsulfonyl groups. These groups often confer hydrogen-bonding and electrostatic interactions in enzyme active sites.
Side Chains: The dimethylaminoethyl group in the target compound is distinct from the halogenated or trifluoromethyl substituents in analogs. This side chain may facilitate solubility and membrane permeability, critical for bioavailability .
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
The synthesis involves sequential reactions to assemble its benzothiazole, sulfamoyl, and dimethylaminoethyl moieties. Critical steps include:
- Amide bond formation : Use coupling agents like benzoyl chloride derivatives under anhydrous conditions (e.g., pyridine as a base and solvent) to link the benzothiazole and benzamide groups .
- Sulfamoylation : Introduce the ethyl(phenyl)sulfamoyl group via nucleophilic substitution with sulfamoyl chloride, requiring precise temperature control (0–5°C) to avoid side reactions .
- Hydrochloride salt formation : React the free base with HCl in ethanol, followed by recrystallization for purity .
Risk mitigation : Conduct hazard assessments for reagents like chlorinating agents and ensure proper waste disposal protocols .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
Q. What preliminary assays are recommended to assess its biological activity?
- Enzyme inhibition : Test against PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens, using spectrophotometric assays to measure NADH oxidation rates .
- Antimicrobial screening : Evaluate minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of the benzothiazole moiety .
- Solvent optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) for sulfamoylation efficiency .
- AI-driven DOE : Use tools like COMSOL Multiphysics to model reaction parameters (temperature, stoichiometry) and predict optimal conditions .
Q. What structure-activity relationships (SAR) are hypothesized for this compound?
Key structural features influencing activity:
- Benzothiazole core : The 4,6-difluoro substitution enhances electron-withdrawing effects, potentially increasing binding affinity to hydrophobic enzyme pockets .
- Dimethylaminoethyl side chain : May improve solubility and membrane permeability via protonation at physiological pH .
- Sulfamoyl group : The ethyl(phenyl) substituent could modulate steric hindrance, affecting target engagement .
SAR validation : Synthesize analogs (e.g., replacing fluorine with chlorine) and compare IC₅₀ values in enzyme assays.
Q. How can computational methods enhance understanding of its mechanism?
- Molecular docking : Simulate binding to PFOR’s active site using AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with Arg residues) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess residence time .
- QSAR modeling : Develop predictive models using descriptors like logP and polar surface area to guide analog design .
Q. How should researchers address contradictory bioactivity data across studies?
- Replicate assays : Confirm results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Control variables : Standardize cell culture conditions (e.g., passage number, serum batch) to minimize variability .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
